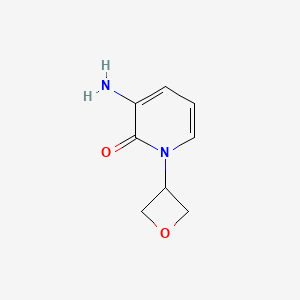

3-Amino-1-(oxetan-3-yl)pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-1-(oxetan-3-yl)pyridin-2-one” is a chemical compound with the CAS Number: 2137652-76-5 . It has a molecular weight of 166.18 .

Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-1-(oxetan-3-yl)pyridin-2(1H)-one . The Inchi Code is 1S/C8H10N2O2/c9-7-2-1-3-10(8(7)11)6-4-12-5-6/h1-3,6H,4-5,9H2 .Applications De Recherche Scientifique

Synthesis and Reactivity

3-Amino-1-(oxetan-3-yl)pyridin-2-one is a versatile compound in synthetic chemistry, utilized in the synthesis of complex heterocyclic structures. For example, the compound has been involved in multicomponent 1,3-dipolar cycloadditions, facilitating the synthesis of pyrrolizidines and indolizidines, which are significant for their potential biological activities (Nájera & Sansano, 2018). These methodologies highlight the compound's role in creating complex systems, including spiro derivatives, showcasing its versatility in organic synthesis.

Complexation with Metal Ions

The complexation behavior of related pyridine derivatives has been extensively studied, providing insights into the coordination chemistry of these compounds. For instance, (pyridin-2-yl)aminomethane-1,1-diphosphonic acids have demonstrated significant specificity and complexation capabilities with various metal ions, such as zinc(II), magnesium(II), and calcium(II), elucidated through NMR spectroscopy and other analytical techniques (Matczak-Jon et al., 2010). These findings underline the potential of 3-Amino-1-(oxetan-3-yl)pyridin-2-one in developing metal-organic frameworks or as ligands in coordination complexes.

Development of Novel Compounds

Research has also explored the synthesis of novel compounds utilizing 3-Amino-1-(oxetan-3-yl)pyridin-2-one as a precursor or core structure. For example, the oxidative trimerization of amino acids has led to the formation of 2,3,5-trisubstituted pyridines, converting simple amino acids into valuable heterocyclic compounds (Xiang et al., 2017). This method represents a novel approach to synthesizing heterocycles from biomass materials, showcasing the compound's utility in sustainable chemistry practices.

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-1-(oxetan-3-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7-2-1-3-10(8(7)11)6-4-12-5-6/h1-3,6H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBDIENKFFFZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=CC=C(C2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(oxetan-3-yl)pyridin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2600436.png)

![9-Azabicyclo[6.1.0]nonane](/img/structure/B2600444.png)

![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2600449.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2600454.png)